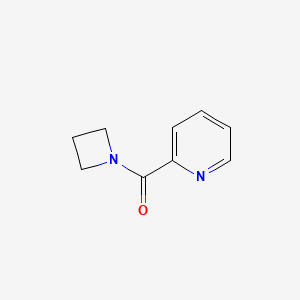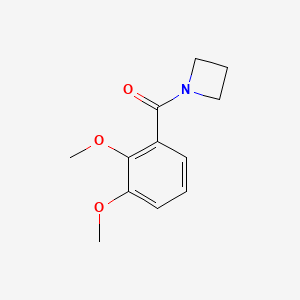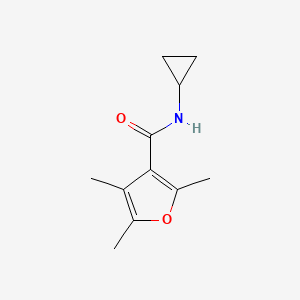
N-cycloheptyl-2-(2-oxopyridin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-2-(2-oxopyridin-1-yl)acetamide, also known as CH-223191, is a small molecule antagonist of the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that plays a crucial role in the regulation of various physiological processes, including immune response, cell differentiation, and metabolism. CH-223191 has been widely used in scientific research to study the function and mechanism of AhR.
Mécanisme D'action
N-cycloheptyl-2-(2-oxopyridin-1-yl)acetamide acts as a competitive antagonist of AhR by binding to its ligand-binding domain. This prevents the binding of endogenous ligands, such as dioxins and polycyclic aromatic hydrocarbons (PAHs), to AhR. As a result, the activation of AhR is inhibited, leading to the suppression of downstream signaling pathways.
Biochemical and Physiological Effects
The inhibition of AhR by N-cycloheptyl-2-(2-oxopyridin-1-yl)acetamide has been shown to have various biochemical and physiological effects. For example, N-cycloheptyl-2-(2-oxopyridin-1-yl)acetamide has been shown to suppress the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in macrophages. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cycloheptyl-2-(2-oxopyridin-1-yl)acetamide in lab experiments is its high specificity and selectivity for AhR. This allows researchers to study the function and mechanism of AhR without interference from other signaling pathways. However, one of the limitations of using N-cycloheptyl-2-(2-oxopyridin-1-yl)acetamide is its relatively low potency, which may require higher concentrations to achieve the desired effect.
Orientations Futures
There are several future directions for the use of N-cycloheptyl-2-(2-oxopyridin-1-yl)acetamide in scientific research. One potential application is in the development of novel therapeutics for the treatment of inflammatory diseases and cancer. Another potential direction is in the study of the role of AhR in the gut microbiome and its impact on human health. Additionally, the development of more potent and selective AhR antagonists may enhance the utility of N-cycloheptyl-2-(2-oxopyridin-1-yl)acetamide in future research.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-2-(2-oxopyridin-1-yl)acetamide involves several steps. First, 2-acetylpyridine is reacted with cycloheptylamine to form N-cycloheptyl-2-acetylpyridin-1-amine. This intermediate is then reacted with acetic anhydride to form N-cycloheptyl-2-(2-oxopyridin-1-yl)acetamide. The final product is obtained by recrystallization and purification.
Applications De Recherche Scientifique
N-cycloheptyl-2-(2-oxopyridin-1-yl)acetamide has been used in various scientific research studies to investigate the role of AhR in different physiological processes. For example, N-cycloheptyl-2-(2-oxopyridin-1-yl)acetamide has been used to study the effect of AhR on immune response and inflammation. It has also been used to study the role of AhR in the development of cancer and other diseases.
Propriétés
IUPAC Name |
N-cycloheptyl-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-13(11-16-10-6-5-9-14(16)18)15-12-7-3-1-2-4-8-12/h5-6,9-10,12H,1-4,7-8,11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOONUISXVHOSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-(2-oxopyridin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid](/img/structure/B7476264.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B7476280.png)




![N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B7476333.png)

![4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)



![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476386.png)